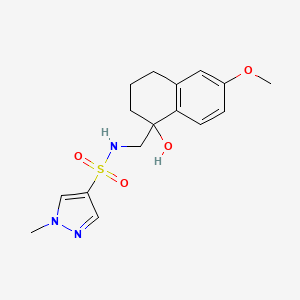

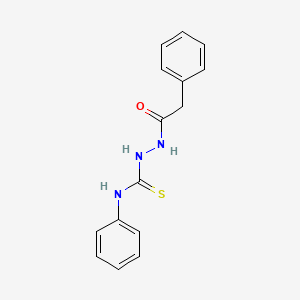

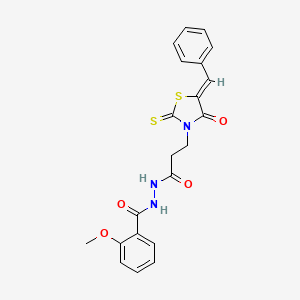

4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the direct synthesis of “4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide” itself is not detailed in the available literature, studies on related compounds provide insights into potential synthetic pathways and methodologies. Compounds with similar structural motifs, such as N-(pyridin-2-ylmethyl)benzamide derivatives and benzamides featuring pyridinyl and sulfonamide groups, have been synthesized through various chemical reactions including condensation and cyclization reactions (Artheswari, Maheshwaran, & Gautham, 2019; Zhou et al., 2008). These methods often involve the use of amines, aldehydes, and isocyanates as starting materials, highlighting the versatility of synthetic routes available for such compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, closely related to the target compound, has been characterized using techniques like X-ray crystallography, providing valuable information on molecular geometry, bond lengths, and angles. The crystal structure of similar compounds reveals the orientation of pyridine and benzene rings and their substitution patterns, which significantly influence the compound's chemical behavior and reactivity (Srivastava et al., 2017).

Chemical Reactions and Properties

Benzamide derivatives participate in a range of chemical reactions, including N-alkylation, acylation, and condensation, reflecting the reactivity of the amide group and the substituents on the benzene and pyridine rings. These reactions often lead to the formation of complex heterocyclic structures or the introduction of additional functional groups that modify the compound's chemical properties (Elangovan et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their practical application and formulation. The crystal structure analysis provides insights into the compound's stability, solubility, and interaction with solvents, which are essential for designing synthesis and purification protocols (Lemmerer & Bourne, 2012).

Chemical Properties Analysis

The chemical properties of “this compound” would be influenced by its functional groups. The presence of the dimethylsulfamoyl and benzamide groups suggests potential for hydrogen bonding, acid-base reactions, and interactions with biological molecules. These properties are vital for understanding the compound's reactivity, stability under different conditions, and potential biological activities (Saeed et al., 2015).

Applications De Recherche Scientifique

Luminescence and Aggregation-Enhanced Emission

Pyridyl substituted benzamides, similar in structure to 4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide, have been studied for their luminescent properties and aggregation-enhanced emission (AEE) characteristics. These compounds exhibit luminescence in both solution and solid states and form nano-aggregates in aqueous solutions with enhanced emission. Their AEE behavior is influenced by the solvent's polarity, and they display mechanochromic properties, showing multi-stimuli response. This makes them potential candidates for applications in optoelectronic devices and sensory materials (Srivastava et al., 2017).

Metal–Organic Frameworks (MOFs)

Research on carboxylate-assisted acylamide metal–organic frameworks has introduced compounds with significant thermostability and luminescence properties. These frameworks, synthesized using N1,N3-di(pyridin-3-yl)isophthalamide and other related compounds, demonstrate considerable solvent-accessible voids and unique topologies. Their structural and luminescent characteristics offer potential for applications in gas storage, separation, and catalysis (Sun et al., 2012).

Analytical and Synthetic Chemistry

Compounds related to this compound have been synthesized for various analytical purposes, including the development of fluorescent probes for detecting specific chemical entities in environmental and biological sciences. The structural flexibility of these compounds allows for selective and sensitive detection mechanisms, making them valuable tools in analytical chemistry (Wang et al., 2012).

Monoclonal Antibody Production

Research has also explored the use of related aryl-substituted pyrrole derivatives to improve monoclonal antibody production in Chinese hamster ovary cell cultures. These compounds have demonstrated the ability to enhance cell-specific antibody production by affecting cellular growth, glucose uptake rates, and intracellular ATP levels. Such findings suggest potential applications in biotechnology and pharmaceutical manufacturing processes (Aki et al., 2021).

Propriétés

IUPAC Name |

4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-18(2)22(20,21)14-7-5-13(6-8-14)15(19)17-11-12-4-3-9-16-10-12/h3-10H,11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNZAXOSFAPAQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

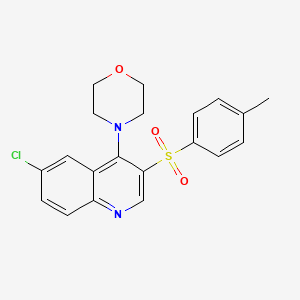

![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2497610.png)

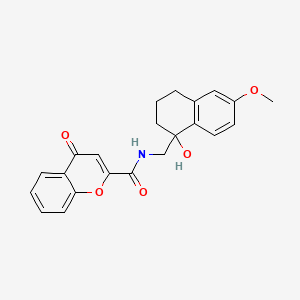

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2497621.png)

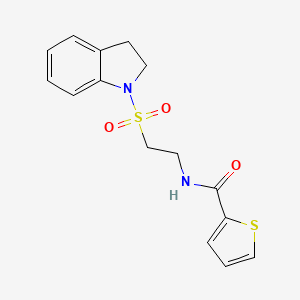

![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2497628.png)

![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2497630.png)

![6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2497631.png)